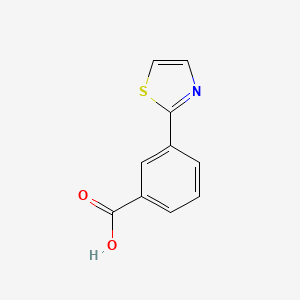
(6-Methylpyrimidin-4-yl)methanol
概要
説明
(6-Methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 4-position.
作用機序
Target of Action
(6-Methylpyrimidin-4-yl)methanol is a versatile compound with various applications in the field of research and chemical synthesis . It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune response . Additionally, it has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells .
Mode of Action
The compound interacts with its targets, primarily TNF-α, and inhibits their production. This results in a decrease in inflammation and immune response, which can have beneficial effects in the treatment of certain diseases . The exact molecular interactions and changes resulting from this interaction are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and immune response. By inhibiting the production of TNF-α, the compound can potentially modulate these pathways and their downstream effects
Pharmacokinetics
This compound exhibits good bioavailability, making it suitable for use in pharmaceutical studies . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation.
Result of Action
The primary result of the action of this compound is the inhibition of TNF-α production, leading to decreased inflammation and immune response . This can have various molecular and cellular effects, including potential anti-inflammatory and anti-cancer effects .
生化学分析
Biochemical Properties
(6-Methylpyrimidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells . Additionally, this compound is commonly used as a building block or precursor in the synthesis of other chemicals and pharmaceutical compounds, including drugs like nelarabine, crizotinib, and 3-deazaadenosine .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to modulate cellular processes through its interaction with specific enzymes. For example, it inhibits the production of TNF-α, which is involved in inflammation and immune response . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to inhibit the production of TNF-α, a cytokine involved in inflammation and immune response . Additionally, this compound demonstrates inhibitory effects on the growth of cancer cells, such as MCF-7 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good bioavailability, making it suitable for pharmaceutical studies . It has been shown to inhibit the production of TNF-α and demonstrate inhibitory effects on the growth of cancer cells . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been shown to inhibit the production of TNF-α and demonstrate inhibitory effects on the growth of cancer cells . Threshold effects and potential toxic or adverse effects at high doses are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound has been utilized in the development of drugs like nelarabine, crizotinib, and 3-deazaadenosine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are important factors in its activity and function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrimidin-4-yl)methanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the Ullmann nucleophilic substitution, where a pyrimidine derivative undergoes substitution at the 6-position . The reaction conditions often include the use of copper catalysts and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
化学反応の分析
Types of Reactions
(6-Methylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (6-Methylpyrimidin-4-yl)carboxylic acid, while reduction can produce this compound derivatives with different functional groups.
科学的研究の応用
(6-Methylpyrimidin-4-yl)methanol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
類似化合物との比較
Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the methyl and hydroxymethyl substitutions.
(6-Methylpyrimidin-4-yl)amine: A derivative with an amine group instead of the hydroxymethyl group.
(6-Methylpyrimidin-4-yl)carboxylic acid: A derivative with a carboxylic acid group instead of the hydroxymethyl group.
Uniqueness
(6-Methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxymethyl groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
(6-methylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCIDWTRNPZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610906 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74502-82-2 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


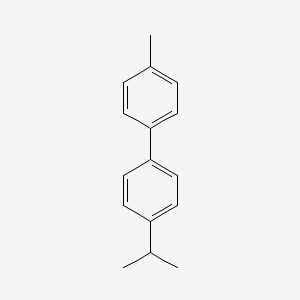



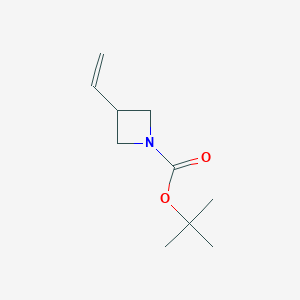

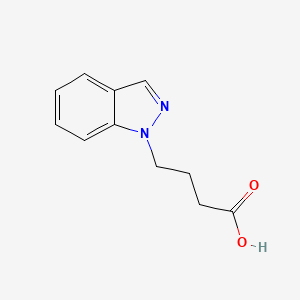
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)
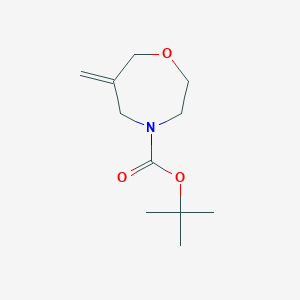

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

